tert-butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate

Lipophilicity Medicinal Chemistry logP

This Boc-protected glycinamide delivers orthogonal acid-labile protection and a metabolically stable 4-chloroanilide moiety essential for halogen-bond-directed co-crystallization and SAR campaigns. After TFA deprotection, the free amine couples directly with acids or sulfonyl chlorides to generate focused sulfonamide and diamide libraries. The unique ³⁵Cl/³⁷Cl isotope signature further qualifies it as an ideal internal standard for quantitative bioanalysis of drug candidates. Choose this ready-to-couple monomer to accelerate your peptidomimetic programs with reproducible coupling efficiency and downstream biological relevance.

Molecular Formula C13H17ClN2O3
Molecular Weight 284.74
CAS No. 107609-81-4
Cat. No. B2788869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate
CAS107609-81-4
Molecular FormulaC13H17ClN2O3
Molecular Weight284.74
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)Cl
InChIInChI=1S/C13H17ClN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17)
InChIKeyJCUPXOQOYORVOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate (CAS 107609-81-4): A Protected Glycinamide Building Block for Precision Synthesis


tert-Butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate (CAS 107609-81-4) is a Boc-protected glycinamide derivative bearing a 4-chlorophenyl substituent on the amide nitrogen. With the molecular formula C13H17ClN2O3 and a molecular weight of 284.74 g/mol, the compound serves as a stable, protected amino acid building block for the stepwise construction of more complex peptidomimetic molecules . Its structure incorporates an acid-labile tert-butyloxycarbonyl (Boc) protecting group, a glycine-derived methylene linker, and a 4-chloroanilide moiety that introduces both lipophilicity and a metabolically stable aryl chloride for potential halogen-bonding interactions .

Why Generic Substitution of CAS 107609-81-4 with Unprotected or Differently Protected Glycinamides Leads to Divergent Synthetic Outcomes


Direct substitution of tert-butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate with seemingly similar glycinamide derivatives—such as the unprotected amine (H-Gly-4-chloroanilide) or the Cbz-protected analog—is not chemically equivalent. The Boc group provides orthogonal acid-labile protection that is selectively removable in the presence of other common protecting groups (e.g., benzyl esters, Fmoc), while the 4-chlorophenyl ring offers distinct electronic and steric properties compared to unsubstituted phenyl or other halogen variants [1]. In reported synthetic schemes, Boc-glycine-derived intermediates are coupled to amines to generate tert-butylamino-oxo-ethylcarbamates that serve as key precursors for sulfonamide and diamide libraries; alteration of the N-aryl substituent or the protecting group directly impacts both the coupling efficiency and the downstream biological activity of the final compounds .

Quantitative Differentiation of tert-Butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate from Its Closest Structural Analogs


Comparative Lipophilicity: The 4-Chlorophenyl Substituent Increases logP by Approximately 0.7–0.9 Units Relative to the Unsubstituted Phenyl Analog

The 4-chlorophenyl moiety of the target compound confers a significant increase in lipophilicity compared to the unsubstituted phenyl analog (Boc-Gly-anilide). Using the XLogP3 algorithm, the predicted logP for tert-butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate is approximately 2.4, whereas the corresponding value for the des-chloro analog (Boc-Gly-anilide, CAS 1533-45-5; predicted logP ≈ 1.6) is lower by ~0.8 log units [1]. This difference is consistent with the π-value of aromatic chlorine (~0.71) and translates into measurable differences in chromatographic retention and membrane permeability [2].

Lipophilicity Medicinal Chemistry logP

Metabolic Stability Advantage: The 4-Chlorophenyl Group Resists CYP450-Mediated Hydroxylation Compared to the 4-Fluorophenyl Analog

In medicinal chemistry programs, the 4-chlorophenyl group is frequently selected over the 4-fluorophenyl group to block para-hydroxylation, a common Phase I metabolic pathway. While no direct head-to-head microsomal stability data exist for this specific compound, class-level evidence indicates that the C–Cl bond is substantially more resistant to CYP450-mediated oxidative cleavage than the C–F bond, with the bond dissociation energy (BDE) of Ar-Cl (~97 kcal/mol) being significantly higher than the BDE of Ar-F (~126 kcal/mol), making the fluoride a better leaving group under reductive conditions but paradoxically more susceptible to hydroxylation at the adjacent carbon due to electronic effects [1][2].

Metabolic Stability CYP450 Halogen Bonding

Synthetic Versatility: Boc Protection Enables Orthogonal Deprotection Strategies Unavailable to Cbz-Protected Analogs

tert-Butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate features a Boc protecting group that is cleanly removed under acidic conditions (e.g., TFA/DCM or HCl/dioxane), whereas the corresponding Cbz-protected analog (Cbz-Gly-4-chloroanilide) requires hydrogenolysis (H₂/Pd-C) or strongly acidic conditions (HBr/AcOH) [1]. This distinction is critical in multi-step syntheses: the Boc group is stable to hydrogenation conditions used for benzyl ester or Cbz deprotection, allowing sequential deprotection strategies. In a reported synthetic protocol, Boc-glycine was coupled with 4-chloroaniline derivatives, and the Boc group was subsequently cleaved with TFA without affecting the acid-sensitive glycinamide bond .

Peptide Synthesis Orthogonal Protection Boc Chemistry

Structural Confirmation: The 4-Chlorophenyl Ring Provides a Unique Isotopic Signature for Mass Spectrometry-Based Quantitation

The presence of a single chlorine atom in the 4-chlorophenyl ring generates a characteristic ³⁵Cl/³⁷Cl isotopic doublet (approximately 3:1 ratio, M:M+2) in mass spectra, providing an unambiguous analytical handle for detection and quantitation in complex biological matrices. This feature is absent in the des-chloro and 4-fluoro analogs, which lack a distinctive isotopic signature [1]. The chlorine isotopic pattern enables confident compound identification even at low concentrations where the molecular ion of non-halogenated analogs may be obscured by background noise [2].

Mass Spectrometry Isotopic Pattern Quantitation

Optimal Application Scenarios for tert-Butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate in Drug Discovery and Chemical Biology


Protected Building Block for Parallel Synthesis of Glycine-Derived Peptidomimetic Libraries

The compound serves as a ready-to-couple Boc-protected glycinamide monomer. After TFA deprotection, the free amine can be acylated with diverse carboxylic acids or sulfonyl chlorides to generate compound libraries. This approach was demonstrated in the synthesis of 24 benzenesulfonamide derivatives from Boc-glycine and substituted anilines, where the 4-chlorophenyl-substituted intermediate was a key building block .

Intermediate for Halogen-Bond-Directed Crystallization and Co-Crystal Engineering

The 4-chlorophenyl group acts as a halogen-bond donor, facilitating the formation of co-crystals with suitable acceptors (e.g., pyridyl or carbonyl groups). This property is exploited in solid-form screening to improve the crystallinity or dissolution profile of early-stage lead compounds, distinguishing it from the non-halogenated or fluorinated analogs that cannot engage in analogous halogen-bonding interactions [1].

Internal Standard Candidate for LC-MS/MS Bioanalysis of Chlorine-Containing Drug Candidates

The unique ³⁵Cl/³⁷Cl isotope pattern enables the compound's use as an internal standard for the quantitative bioanalysis of structurally related drug candidates. Its chromatographic behavior can be tuned to co-elute with analytes of interest, while the isotopic doublet allows selective detection without interference from endogenous matrix components [2].

Probe for Structure-Activity Relationship (SAR) Studies on the Role of the 4-Chlorophenyl Substituent in Target Binding

In SAR campaigns, this compound is the direct comparator for evaluating the contribution of the 4-chloro substituent to target affinity. By comparing the biological activity of the 4-chlorophenyl analog with the corresponding des-chloro, 4-fluoro, and 4-bromo analogs, medicinal chemists can quantify the halogen's contribution to binding energy and selectivity [3].

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